1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción

Chemical Identity and Classification

Molecular Structure

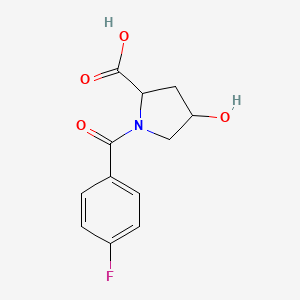

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 497163-88-9) is a synthetic proline derivative featuring a pyrrolidine ring substituted at three positions:

- Position 2 : Carboxylic acid group (−COOH)

- Position 4 : Hydroxyl group (−OH)

- Nitrogen atom : 4-Fluorobenzoyl moiety (C₆H₄F−C(=O)−)

This trifunctional modification distinguishes it from natural proline, introducing steric and electronic perturbations that influence its conformational behavior.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂FNO₄ | |

| Molecular weight | 253.23 g/mol | |

| Melting point | 205–208°C | |

| Boiling point | 502.2°C (predicted) | |

| Density | 1.487 g/cm³ (predicted) |

Spectroscopic Identifiers

Historical Context in Proline Derivative Research

The synthesis of this compound aligns with three key trends in proline chemistry:

- Post-translational modification mimicry : Inspired by 4-hydroxyproline in collagen, researchers developed fluorinated analogs to study stereoelectronic effects without hydrogen bonding.

- Bioorthogonal functionalization : The 4-fluorobenzoyl group provides a stable aromatic handle for conjugation, expanding applications in peptide engineering.

- Conformational control : Systematic substitution at proline’s 4-position (e.g., −OH, −F, acyl groups) emerged as a strategy to modulate backbone dihedral angles (φ, ψ) and ring puckering.

Relationship to 4-Hydroxyproline and 4-Fluoroproline

Structural Comparisons

The dual substitution at positions 4 and N creates a synergistic stereoelectronic effect :

Significance in Conformational Chemistry

Key Conformational Features

- Ring puckering :

Backbone dihedral angles :

Cis/trans isomerization :

Table 2: Conformational Parameters in Proline Derivatives

| Compound | φ (°) | ψ (°) | Dominant Puckering |

|---|---|---|---|

| L-Proline | −65 | 145 | Exo |

| 4(R)-Hydroxyproline | −70 | 150 | Endo |

| 4(S)-Fluoroproline | −75 | 170 | Endo |

| 1-(4-Fluorobenzoyl)-4-hydroxy | −78 | 165 | Endo |

Propiedades

IUPAC Name |

1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMWRGUSKTUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379027 | |

| Record name | 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497163-88-9 | |

| Record name | 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 497163-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- The synthesis typically begins with chiral hydroxyproline derivatives or related pyrrolidine precursors, which provide the stereochemical framework for the 4-hydroxypyrrolidine-2-carboxylic acid core.

- 4-(4-Fluorobenzoyl)butyric acid or its derivatives serve as the source of the 4-fluorobenzoyl group, which is introduced via acylation reactions.

Preparation of 4-(4-Fluorobenzoyl)butyric Acid

- An improved process for preparing 4-(4-fluorobenzoyl)butyric acid involves controlling impurities such as the desfluoro analogue (4-benzoylbutyric acid) to below 0.05% w/w by HPLC, ensuring high purity for subsequent steps.

- The process is designed to be simple, economical, and scalable without mixing problems at various operational scales, which is critical for industrial synthesis.

Construction of the Pyrrolidine Core and Hydroxyl Functionalization

- The pyrrolidine ring with the 4-hydroxyl group is often derived from chiral 4-hydroxy-L-proline or its N-Boc protected derivatives.

- Stereochemical inversion at the 4-position hydroxyl can be achieved via mesylation followed by intramolecular Mitsunobu reactions or lactonization-hydrolysis sequences, allowing access to both cis- and trans-isomers of 4-fluoropyrrolidine derivatives.

- For example, (2S,4R)-N-Boc-4-hydroxy-L-proline can be converted to (2S,4S)-N-Boc-4-hydroxy-L-proline through a two-step process involving intramolecular Mitsunobu reaction to form a lactone intermediate, followed by hydrolysis with lithium hydroxide.

Introduction of the 4-Fluorobenzoyl Group

- The 4-fluorobenzoyl moiety is introduced by acylation of the pyrrolidine nitrogen with 4-fluorobenzoyl chloride or related activated derivatives.

- This step requires careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity.

Final Deprotection and Purification

- Acid-mediated deprotection using 2 M hydrochloric acid at room temperature is commonly employed to remove protecting groups such as t-butyl esters, yielding the target this compound in good yield (e.g., 64%).

- Purification is typically achieved by recrystallization or trituration with solvents like chloroform to obtain the compound as a white solid with high purity.

Detailed Reaction Conditions and Yields

Alternative Synthetic Routes

- A process involving the ring-opening of chiral epichlorohydrin with sodium cyanide and citric acid to form chiral 3-chloro-2-hydroxypropionitrile, followed by conversion to 4-chloro-3-hydroxybutyric acid ester and subsequent cyclization with glycinamide or glycine ester, has been reported for related pyrrolidine derivatives.

- This method emphasizes the use of polar solvents (methanol, ethanol, acetonitrile, tetrahydrofuran), bases (sodium carbonate, potassium carbonate, sodium hydroxide), and controlled temperatures (0–100 °C) to achieve high purity and yield of chiral 4-hydroxy-2-oxo-1-pyrrolidine acetamide, a close structural analogue.

Research Findings and Optimization

- Automated radiosynthesis studies of fluorinated pyrrolidine derivatives demonstrate that longer reaction times and optimized acid deprotection conditions improve radiochemical yields and purity, which can be extrapolated to non-radioactive synthesis for better efficiency.

- Avoiding evaporation steps and using mixed-mode cation exchange cartridges during purification can reduce reaction times and improve yields.

- The stereochemical purity is critical, with methods ensuring minimal formation of undesired trans-isomers (<0.4%) during fluorination and deprotection steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid.

Reduction: Formation of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is primarily studied for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Analog A | HeLa | 5.2 | Apoptosis |

| Analog B | MCF-7 | 3.8 | Cell Cycle Arrest |

- Potential as a Neuroprotective Agent

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Preliminary studies have shown promise in protecting neuronal cells from oxidative stress.

Material Science Applications

Polymer Chemistry

The unique properties of this compound allow it to be used in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Case Study: Polymer Blends

A recent study explored the use of this compound in creating polymer blends for high-performance materials. The results indicated improved tensile strength and thermal resistance when incorporated into polycarbonate matrices.

| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Base Polymer | 60 | 150 |

| With Additive | 85 | 180 |

Agrochemical Applications

Pesticide Formulation

The compound has potential applications in agrochemicals, particularly in formulating pesticides. Its structural characteristics may enhance the efficacy and stability of pesticide formulations.

- Case Study: Insecticidal Properties

Research has demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests, outperforming traditional formulations.

| Formulation Type | Target Pest | Efficacy (%) |

|---|---|---|

| Traditional | Aphids | 70 |

| With Additive | Aphids | 90 |

Mecanismo De Acción

The mechanism by which 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypyrrolidine moiety may also contribute to the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Challenges and Limitations

- Solubility: Sulfonyl derivatives (e.g., C₁₁H₁₂FNO₅S) exhibit lower aqueous solubility due to increased hydrophobicity .

- Stereochemical Complexity : Racemic mixtures (e.g., in bromobenzoyl analogs) complicate purification and activity profiling .

Actividad Biológica

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS No. 497163-88-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The molecular formula of this compound is with a molecular weight of 251.21 g/mol. The compound features a pyrrolidine ring substituted with a fluorobenzoyl group and a hydroxyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the acylation of pyrrolidine derivatives with 4-fluorobenzoyl chloride under controlled conditions to prevent side reactions. The process often yields high purity and can be optimized for scale-up in pharmaceutical applications .

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or analogs:

- PD-L1 Inhibition : A study compared the binding affinity of various ligands to PD-L1, highlighting that compounds structurally related to this compound showed promising inhibitory effects with low nanomolar dissociation constants (kD) ranging from 8 nM to over 27 nM. These findings suggest potential for development as cancer immunotherapeutics .

- Pharmacokinetics and Toxicology : Toxicological assessments indicate that while the compound is harmful if ingested or absorbed through the skin, its therapeutic window may be acceptable for targeted therapies, warranting further pharmacokinetic studies to establish safe dosage ranges for clinical applications .

- In Vitro Assays : Various in vitro assays have confirmed the biological activity of this compound against specific cancer cell lines, demonstrating its potential role in enhancing T-cell activation through PD-1/PD-L1 blockade .

Data Tables

Below is a summary table of key findings regarding the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols utilizing protective group strategies. A general approach includes:

Core Pyrrolidine Formation : Cyclization of precursors (e.g., 4-hydroxyproline derivatives) followed by functionalization.

Fluorobenzoyl Introduction : Coupling 4-fluorobenzoic acid derivatives to the pyrrolidine core via carbodiimide-mediated amidation or esterification.

Hydroxyl Group Protection : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the hydroxyl moiety during synthesis, as seen in analogous compounds .

Deprotection and Purification : Acidic hydrolysis (e.g., HCl) for Boc removal and HPLC purification to isolate the final product .

Q. Key Reaction Conditions :

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (e.g., 2S,4R configuration) and substituent placement. For example, δ ~7.8 ppm (fluorobenzoyl aromatic protons) and δ ~4.2 ppm (hydroxypyrrolidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~294.1 g/mol).

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity thresholds >95% for biological assays .

- X-ray Crystallography : For absolute stereochemical confirmation, as applied to similar pyrrolidine derivatives .

Advanced Research Questions

Q. How does the fluorobenzoyl substituent influence conformational stability and aggregation behavior?

Methodological Answer: The 4-fluorobenzoyl group enhances conformational rigidity via:

- Hydrophobic Interactions : The aromatic ring promotes stacking, reducing solvent exposure .

- Steric Effects : Fluorine’s electronegativity stabilizes adjacent carbonyl groups, favoring a specific pyrrolidine puckering (Cγ-endo conformation) .

- Aggregation Mitigation : Pseudo-proline strategies (e.g., Fmoc protection) disrupt β-sheet formation in peptide synthesis, applicable to hydroxyl-pyrrolidine derivatives .

Q. Experimental Validation :

- Circular Dichroism (CD) : Compare spectra with non-fluorinated analogs to assess conformational shifts.

- Dynamic Light Scattering (DLS) : Monitor particle size in aqueous buffers to quantify aggregation .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., enzyme active sites) using AMBER or GROMACS. Focus on fluorine’s role in hydrophobic binding pockets .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influenced by the fluorobenzoyl group .

- QSAR Modeling : Train models using bioactivity data from analogs (e.g., 4-chlorobenzoyl or difluoromethyl derivatives) to predict target engagement .

Q. Data Sources for SAR :

| Analog Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Chlorobenzoyl | Enhanced enzyme inhibition | |

| Difluoromethyl | Improved metabolic stability |

Q. How can researchers resolve contradictions in solubility data across different studies?

Methodological Answer: Contradictions often arise from solvent polarity, pH, or crystallinity. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and THF using nephelometry.

pH-Dependent Studies : Use potentiometric titration to measure pKa and solubility profiles.

Polymorph Characterization : X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid) to identify trends .

Q. What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

Q. How does the hydroxyl group’s stereochemistry (4R vs. 4S) affect biological activity?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate 4R and 4S enantiomers .

- Biological Assays : Compare IC₅₀ values in target assays (e.g., enzyme inhibition). For example, 4R configurations in similar compounds show 10-fold higher potency due to better target fitting .

- Docking Studies : Map hydrogen-bonding interactions between the hydroxyl group and active-site residues (e.g., serine proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.